molecular formula C5H6Cl2N2 B11764599 2-Chloro-5-methylpyrimidine hydrochloride

2-Chloro-5-methylpyrimidine hydrochloride

Cat. No.: B11764599
M. Wt: 165.02 g/mol
InChI Key: PGISYGOJJVJSMG-UHFFFAOYSA-N
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Description

2-Chloro-5-methylpyrimidine hydrochloride (CAS 22536-61-4) is a pyrimidine derivative with the molecular formula C₅H₅ClN₂ and a molecular weight of 128.56 g/mol. It is a white to off-white solid with a melting point of 89–92°C, a boiling point of 239.2°C, and a density of 1.234 g/cm³ . The compound is slightly soluble in water and is primarily used as an intermediate in organic synthesis, pharmaceuticals, petrochemical additives, and catalytic agents . Its structure features a chlorine atom at the 2-position and a methyl group at the 5-position of the pyrimidine ring, which dictates its reactivity and applications in cross-coupling reactions and nucleophilic substitutions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-5-methylpyrimidine hydrochloride typically involves the chlorination of 5-methylpyrimidine. One common method includes the reaction of 5-methylpyrimidine with phosphorus oxychloride (POCl3) under reflux conditions. The reaction proceeds as follows:

5-Methylpyrimidine+POCl32-Chloro-5-methylpyrimidine+HCl\text{5-Methylpyrimidine} + \text{POCl}_3 \rightarrow \text{2-Chloro-5-methylpyrimidine} + \text{HCl} 5-Methylpyrimidine+POCl3​→2-Chloro-5-methylpyrimidine+HCl

The resulting 2-Chloro-5-methylpyrimidine is then treated with hydrochloric acid to form the hydrochloride salt .

Industrial Production Methods

In industrial settings, the production of this compound may involve more efficient and scalable methods. For example, the use of continuous flow reactors can enhance reaction rates and yields while maintaining stringent control over reaction conditions .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-5-methylpyrimidine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Organic Synthesis

Role as a Chemical Intermediate
2-Chloro-5-methylpyrimidine hydrochloride serves as a crucial intermediate in the synthesis of various organic compounds. It is utilized in the preparation of heterocyclic compounds, which are essential in medicinal chemistry. The compound's structure allows it to participate in nucleophilic substitution reactions, making it valuable for creating more complex molecules.

Table 1: Key Reactions Involving this compound

Reaction TypeProductReference
Nucleophilic substitutionVarious pyrimidine derivatives
Coupling reactionsBiologically active compounds
HalogenationTrichloromethyl derivatives

Pharmaceutical Applications

Synthesis of Bioactive Compounds
The compound is integral in the synthesis of several pharmaceutical agents. It has been reported to be involved in the production of drugs targeting various diseases, including cancer and infectious diseases. The chlorinated pyrimidine derivatives exhibit significant biological activity, which is essential for drug development.

Case Study: Synthesis of Antiviral Agents
A notable application is the synthesis of antiviral agents where this compound acts as a precursor. Research indicates that derivatives synthesized from this compound show efficacy against viral infections, highlighting its importance in medicinal chemistry.

Agrochemical Formulations

Herbicide Development
this compound is also utilized in the formulation of herbicides. Its derivatives have been shown to possess herbicidal properties, making them effective in agricultural applications. The compound's ability to inhibit specific biochemical pathways in plants contributes to its effectiveness as a herbicide.

Table 2: Herbicides Derived from this compound

Herbicide NameActive IngredientApplication Area
Fluazifop-butylDerived from chlorinated pyrimidinesBroad-leaved crops
Other pyrimidine-based herbicidesVarious formulationsCrop protection

Catalytic Applications

Use as a Catalytic Agent
In synthetic chemistry, this compound is employed as a catalytic agent in various reactions. Its unique chemical properties facilitate catalytic processes that are essential for synthesizing complex organic molecules.

Mechanism of Action

The mechanism of action of 2-Chloro-5-methylpyrimidine hydrochloride largely depends on its application. In medicinal chemistry, it often acts as a precursor to active pharmaceutical ingredients (APIs). The compound can interact with various molecular targets, including enzymes and receptors, through covalent or non-covalent interactions. These interactions can modulate biological pathways, leading to therapeutic effects .

Comparison with Similar Compounds

Comparison with Similar Pyrimidine Derivatives

Structural and Physicochemical Properties

2-Amino-5-(chloromethyl)pyrimidine Hydrochloride (CAS 120747-86-6)

  • Molecular Formula : C₅H₇Cl₂N₃
  • Molecular Weight : 180.03 g/mol
  • Key Features: Contains an amino group at the 2-position and a chloromethyl group at the 5-position.
  • Properties: Higher molecular weight and boiling point (349.2°C) compared to 2-chloro-5-methylpyrimidine hydrochloride, attributed to hydrogen bonding from the amino group. The compound is a yellow solid with a density of 1.356 g/cm³ .

4-Chloro-5-methyl-2-(4-piperidinyloxy)pyrimidine Hydrochloride (CAS 1420956-56-4)

  • Molecular Formula : C₁₀H₁₅Cl₂N₃O
  • Molecular Weight : 264.15 g/mol
  • Key Features : Incorporates a piperidinyloxy substituent at the 2-position.
  • Properties: The bulky piperidinyloxy group increases steric hindrance, likely reducing solubility in water but enhancing affinity for lipid-rich environments. No melting/boiling points are reported .

4,6-Dichloro-2-(propylthio)pyrimidin-5-amine (CAS 145783-15-9)

  • Key Features : Two chlorine atoms (4- and 6-positions) and a propylthio group.
  • Properties: The dichloro substitution enhances electrophilicity, making it more reactive in nucleophilic aromatic substitutions than mono-chloro derivatives like this compound .

Pharmaceutical Relevance

  • This compound : Primarily a scaffold for drug intermediates (e.g., kinase inhibitors) due to its modifiable chlorine and methyl groups .
  • 5-[(2-Methylpyridinium-1-yl)methyl]-2-propylpyrimidin-4-amine Chloride Hydrochloride (CAS 7275-24-3): Used in veterinary drugs (e.g., Amprolmix-UK) for antiparasitic activity, leveraging its pyridinium group for membrane penetration .
  • LY2409881 Hydrochloride : A benzo[b]thiophene-pyrimidine hybrid with anticancer applications, targeting kinases like Akt .

Biological Activity

2-Chloro-5-methylpyrimidine hydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C₅H₅ClN₂
  • Molecular Weight : 144.56 g/mol
  • CAS Number : 581719

This compound is characterized by a pyrimidine ring with a chlorine atom at the 2-position and a methyl group at the 5-position, which influences its reactivity and biological interactions.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of pyrimidine derivatives, including this compound. Research indicates that this compound exhibits activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus (VRE).

  • Minimum Biofilm Inhibitory Concentration (MBIC) : Ranges from 0.5 to 4 µg/mL against targeted bacterial strains, suggesting significant potential for development as an antibacterial agent .

Anticancer Activity

Pyrimidine derivatives have also been investigated for their anticancer properties. Compounds structurally similar to 2-Chloro-5-methylpyrimidine have shown promise in inhibiting cancer cell proliferation through various mechanisms, including:

  • Inhibition of DNA Gyrase : Targeting bacterial topoisomerase II, crucial for DNA replication and repair in bacteria, suggests potential applications in developing antibiotics that may also affect rapidly dividing cancer cells .

The biological activity of this compound can be attributed to several mechanisms:

  • Kinase Inhibition : The compound has been shown to inhibit specific kinases involved in cellular signaling pathways. For instance, it affects PfGSK3 and PfPK6 kinases in Plasmodium falciparum, indicating its potential as an antimalarial agent .
  • DNA Interaction : By targeting DNA gyrase, the compound disrupts bacterial DNA replication processes, leading to cell death .
  • Biofilm Formation Inhibition : The ability to inhibit biofilm formation is critical for combating antibiotic resistance, making this compound a candidate for further development in treating biofilm-associated infections .

Pharmacokinetics

Understanding the pharmacokinetic profile of this compound is essential for its therapeutic application:

  • Administration Routes : Studies indicate promising oral bioavailability (F) of approximately 40.7% when administered at specific dosages.
  • Half-life (t½) : The compound exhibits a half-life of about 26.2 hours post-intravenous administration, suggesting prolonged action within the body .

Case Studies

A notable case study involved the synthesis and evaluation of various pyrimidine derivatives where this compound was included in a series aimed at enhancing antibacterial activity. The findings demonstrated that structural modifications could significantly impact efficacy against resistant strains .

Summary Table of Biological Activities

Activity TypeTarget Organisms/CellsObserved EffectReference
AntibacterialMRSA, VREMBIC: 0.5–4 µg/mL
AnticancerCancer cell linesInhibition of proliferation
Kinase InhibitionPfGSK3, PfPK6 (Plasmodium falciparum)IC50 values indicating potency
Biofilm InhibitionVarious bacterial strainsSignificant reduction in biofilm formation

Q & A

Q. Basic: What synthetic routes are commonly used to prepare 2-chloro-5-methylpyrimidine hydrochloride, and how can reaction conditions be optimized?

Methodological Answer:
The synthesis typically involves chlorination of 5-methylpyrimidine derivatives using reagents like phosphoryl chloride (POCl₃) or thionyl chloride (SOCl₂). For optimization:

  • Temperature Control: Maintain 80–100°C to ensure complete substitution while avoiding decomposition .
  • Catalyst Use: Add catalytic dimethylformamide (DMF) to enhance chlorination efficiency.
  • Workup: Neutralize excess reagent with ice-cold sodium bicarbonate, followed by extraction with dichloromethane and recrystallization from ethanol/water mixtures.
    Monitor reaction progress via TLC (silica gel, hexane/ethyl acetate 4:1) and confirm purity via melting point analysis and HPLC .

Q. Basic: How should researchers safely handle and dispose of waste containing this compound?

Methodological Answer:

  • Handling: Use nitrile gloves, lab coats, and fume hoods to avoid inhalation or skin contact. Store in airtight containers away from light and moisture .
  • Waste Disposal: Segregate halogenated organic waste in labeled containers. Collaborate with certified waste management services for incineration at >1,200°C to prevent dioxin formation .
  • Spill Management: Neutralize spills with sodium carbonate, absorb with vermiculite, and dispose as hazardous waste .

Q. Basic: What analytical techniques are recommended for characterizing purity and structural integrity?

Methodological Answer:

  • NMR Spectroscopy: Use ¹H/¹³C NMR (DMSO-d₆) to confirm substitution patterns (e.g., pyrimidine ring protons at δ 8.5–9.0 ppm) .
  • HPLC: Employ a C18 column (acetonitrile/water + 0.1% TFA) to quantify purity (>98%). Retention time typically 6–8 minutes .
  • Elemental Analysis: Verify Cl content (theoretical ~26%) via combustion analysis .

Q. Advanced: How can computational modeling aid in predicting the reactivity of this compound in nucleophilic substitution reactions?

Methodological Answer:

  • DFT Calculations: Use Gaussian09 with B3LYP/6-311++G(d,p) to model transition states and predict regioselectivity. The C2 chlorine exhibits higher electrophilicity (Fukui ff^- >0.45) compared to C5-methyl .
  • Solvent Effects: Simulate polar aprotic solvents (e.g., DMF) to stabilize intermediates. Compare activation energies for SNAr vs. radical pathways .
  • Validation: Cross-reference computed IR spectra with experimental data (e.g., C-Cl stretch at 750 cm⁻¹) .

Q. Advanced: What strategies resolve contradictions in reported reaction yields for Suzuki couplings involving this compound?

Methodological Answer:

  • Parameter Screening: Optimize ligand (XPhos vs. SPhos), base (Cs₂CO₃ vs. K₃PO₄), and solvent (toluene/ethanol vs. DMF) using Design of Experiments (DoE) .
  • Catalyst Loading: Reduce Pd(PPh₃)₄ to 2 mol% to minimize side reactions. Monitor via LC-MS for boronic acid consumption .
  • Microwave Assistance: Apply 100°C/20 min in sealed vessels to improve reproducibility .

Q. Advanced: How does pH influence the stability of this compound in aqueous solutions?

Methodological Answer:

  • Kinetic Studies: Conduct stability tests at pH 2–12 (25°C). Use UV-Vis (λ=270 nm) to track degradation. Hydrolysis dominates above pH 7, forming 5-methylpyrimidin-2-ol .
  • Arrhenius Analysis: Calculate activation energy (Ea) at varying pH to model shelf-life. Store buffered solutions at pH 4–6 (4°C) for maximum stability .

Q. Advanced: What methodologies identify and quantify trace impurities in this compound?

Methodological Answer:

  • LC-HRMS: Use a Q-TOF mass spectrometer (ESI+) to detect dechlorinated byproducts (e.g., 5-methylpyrimidine, m/z 95.06) .
  • Headspace GC-MS: Screen for volatile impurities (e.g., residual POCl₃) with a DB-5 column and He carrier gas .
  • Pharmacopoeial Standards: Compare against USP monographs for chloride content (98–101%) and sulfated ash (<0.1%) .

Q. Advanced: How can structure-activity relationship (SAR) studies guide its application in drug discovery?

Methodological Answer:

  • Bioisosteric Replacement: Substitute Cl with CF₃ or Br to modulate lipophilicity (clogP 1.8 → 2.5) and target kinase inhibition .
  • Crystallography: Co-crystallize with target enzymes (e.g., DHFR) to map binding interactions. The chloro group occupies hydrophobic pockets, while the pyrimidine ring hydrogen-bonds with active sites .
  • ADMET Prediction: Use SwissADME to optimize bioavailability (TPSA ~30 Ų) and reduce CYP3A4 inhibition .

Properties

Molecular Formula

C5H6Cl2N2

Molecular Weight

165.02 g/mol

IUPAC Name

2-chloro-5-methylpyrimidine;hydrochloride

InChI

InChI=1S/C5H5ClN2.ClH/c1-4-2-7-5(6)8-3-4;/h2-3H,1H3;1H

InChI Key

PGISYGOJJVJSMG-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=C(N=C1)Cl.Cl

Origin of Product

United States

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